molecular formula C13H14N4O2 B2581137 (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1799266-19-5

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2581137
CAS RN: 1799266-19-5
M. Wt: 258.281
InChI Key: LNRLVDOCMUBJIH-ONEGZZNKSA-N
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Description

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as TFP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate. TFP has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

Mechanism of Action

The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, this compound has been shown to exhibit a range of biological activities, making it a promising drug candidate. However, one limitation of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical trials.

Future Directions

There are several future directions for the study of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. One potential direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its anti-tumor effects and its potential use in cancer therapy. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for use in humans.

Synthesis Methods

The synthesis of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Click reaction. The reaction involves the condensation of an alkyne and an azide group to form a triazole ring. This compound is synthesized by reacting 3-(1H-1,2,3-triazol-1-yl)pyrrolidine with 3-(furan-2-yl)prop-2-yn-1-one in the presence of copper (I) chloride and sodium ascorbate.

Scientific Research Applications

(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-bacterial effects by inhibiting the growth of various bacterial strains.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-9-19-12)16-7-5-11(10-16)17-8-6-14-15-17/h1-4,6,8-9,11H,5,7,10H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRLVDOCMUBJIH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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